N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide

Description

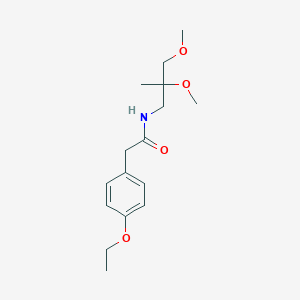

N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 2,3-dimethoxy-2-methylpropyl chain and a 4-ethoxyphenyl group linked to the acetamide core. Acetamides are widely studied for their bioactivity, including anti-cancer, anti-inflammatory, and antimicrobial properties, often modulated by substituent-driven electronic and steric effects .

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-5-21-14-8-6-13(7-9-14)10-15(18)17-11-16(2,20-4)12-19-3/h6-9H,5,10-12H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERGSXZNMYAFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,3-dimethoxy-2-methylpropanol and 4-ethoxyphenylacetic acid.

Formation of Intermediate: The 2,3-dimethoxy-2-methylpropanol is converted to its corresponding amine through a series of reactions, including protection, oxidation, and reduction steps.

Amide Bond Formation: The amine intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Table 1: Key Structural and Functional Differences

Key Observations :

- However, sulfonyl-quinazoline derivatives (e.g., ) exhibit higher polarity, favoring solubility and target binding in aqueous environments.

- Aromatic vs. Heterocyclic Moieties : Unlike benzothiazole- or quinazoline-containing analogs (), the target lacks a fused heterocycle, which could reduce steric hindrance but limit π-π stacking interactions with biological targets.

- Methoxy vs.

Pharmacological Activity Profiles

Table 2: Anti-Cancer Activity of Selected Acetamides (MTT Assay Results)

Inference for Target Compound :

While the target lacks the sulfonyl-quinazoline moiety critical for the potent activity of compounds 38–40, its ethoxyphenyl group may contribute to moderate cytotoxicity via aryl hydrocarbon receptor (AhR) modulation, a mechanism observed in structurally related dichlorophenyl acetamides .

Physicochemical Properties :

- LogP (Estimated) : ~2.5 (higher than morpholinyl-sulfonyl analogs but lower than dichlorophenyl derivatives ).

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a dimethoxy group and an ethoxyphenyl moiety. The synthesis typically involves the reaction of 2,3-dimethoxy-2-methylpropanol with 4-ethoxyphenylacetic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases .

The mechanism underlying the biological activity of this compound involves several pathways:

- Receptor Interaction : The compound may bind to specific receptors on cell surfaces, influencing cellular responses.

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes, thus altering biochemical pathways.

- Signal Transduction Modulation : By affecting signal transduction pathways, it can modify cellular functions and responses to stimuli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| N-(2,3-dimethoxy-2-methylpropyl)-2-(4-methoxyphenyl)acetamide | Methoxy instead of ethoxy | Moderate antimicrobial activity |

| N-(2,3-dimethoxy-2-methylpropyl)-2-(4-hydroxyphenyl)acetamide | Hydroxy instead of ethoxy | Enhanced anti-inflammatory effects |

| N-(2,3-dimethoxy-2-methylpropyl)-2-(4-chlorophenyl)acetamide | Chloro instead of ethoxy | Stronger cytotoxicity against cancer cells |

This table illustrates how variations in functional groups can significantly influence the biological properties of similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .

- Anti-inflammatory Mechanism : In a controlled experiment, treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a strong anti-inflammatory effect .

- Cytotoxicity in Cancer Cells : Preliminary results from cytotoxicity assays showed that this compound had a GI50 value of approximately 10 µM against MCF-7 breast cancer cells, suggesting potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.